molecular formula C12H12BrN3O2 B1421309 Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate CAS No. 1150164-72-9

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Cat. No. B1421309
Key on ui cas rn: 1150164-72-9
M. Wt: 310.15 g/mol
InChI Key: JIUZGPCDKSXHBZ-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

Next, 5-bromopyridin-2-ylhydrazine (25.3 g) and ethyl 2-ethoxymethyleneacetoacetate (25.1 g) prepared according to a method described in J. Chem. Soc. Perkin trans. I, 1875 (1988), were added to a mixed solvent of 1N hydrochloric acid aqueous solution (320 ml) and ethanol (370 ml), stirred at reflux temperature for 4.5 hours and the solvent was evaporated in vacuo. Water was added to the residue, the precipitated solid was washed with water and recrystallized from a mixed solvent of ethyl acetate and n-hexane to give 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (30.6 g) as a pale yellow solid.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.C(O[CH:13]=[C:14]([C:20]([CH3:22])=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16])C.Cl>C(O)C>[CH2:18]([O:17][C:15]([C:14]1[CH:13]=[N:9][N:8]([C:5]2[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][N:6]=2)[C:20]=1[CH3:22])=[O:16])[CH3:19]

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)NN
Name
Quantity
25.1 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)C
Step Two
Name
Quantity
320 mL
Type
reactant
Smiles
Cl
Name
Quantity
370 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
Water was added to the residue
WASH
Type
WASH
Details
the precipitated solid was washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixed solvent of ethyl acetate and n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1C)C1=NC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 30.6 g
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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